molecular formula C13H12N2O2 B6367439 2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine CAS No. 1261908-75-1

2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine

Cat. No.: B6367439
CAS No.: 1261908-75-1
M. Wt: 228.25 g/mol
InChI Key: UCZYGTDZHQRNMU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxy group and a phenyl group bearing an N-methylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-[3-(N-ethylaminocarbonyl)phenyl]pyridine
  • 2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]quinoline
  • 2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]benzene

Uniqueness

2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it particularly valuable for certain applications .

Properties

IUPAC Name

N-methyl-3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14-13(17)10-5-2-4-9(8-10)11-6-3-7-12(16)15-11/h2-8H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZYGTDZHQRNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682917
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-75-1
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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